molecular formula C10H13ClN2O2 B115486 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide CAS No. 156867-62-8

2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide

Cat. No.: B115486
CAS No.: 156867-62-8
M. Wt: 228.67 g/mol
InChI Key: IESQBZMQMDXTCE-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide is a chemical compound with the molecular formula C10H13ClN2O2 . It is used for proteomics research .


Molecular Structure Analysis

The molecular weight of this compound is 228.68 .

Scientific Research Applications

  • Biological Activities and Synthesis : A study by Rasool et al. (2016) synthesized molecules bearing multiple functional groups, including derivatives of 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide, to evaluate their antibiotic effect against Gram-positive and Gram-negative bacteria and lipoxygenase activity. They found that certain derivatives displayed substantial antibacterial activity and lipoxygenase inhibitory activity (Rasool et al., 2016).

  • Characterization of Derivatives : Olszewska et al. (2011) focused on characterizing N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are potential pesticides, using X-ray powder diffraction. The study provided detailed diffraction data, essential for understanding the properties of these compounds (Olszewska et al., 2011).

  • Antimicrobial and Enzyme Inhibition Studies : Aziz‐ur‐Rehman et al. (2014) synthesized and evaluated N'Substitutedbenzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazides for antibacterial and anti-enzymatic activities. Their findings contribute to understanding the potential pharmacological applications of these compounds (Aziz‐ur‐Rehman et al., 2014).

  • Reaction Products of Pharmaceuticals and Disinfectants : Krkošek et al. (2011) investigated the chlorination of gemfibrozil, a pharmaceutical that contains similar structural elements to this compound. This study is relevant for understanding the environmental impact and transformation of such compounds (Krkošek et al., 2011).

  • Solution-phase Behavior and Molecular Structures : Suzuki et al. (1990) explored the solution-phase behavior and solid-state structures of certain dimethylphenoxy compounds, providing insights into the chemical properties of related structures (Suzuki et al., 1990).

Future Directions

As for the future directions of research involving 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide, it’s hard to predict. The compound is used in proteomics research , which is a broad field with many potential applications.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-6-3-8(4-7(2)10(6)11)15-5-9(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESQBZMQMDXTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351139
Record name 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156867-62-8
Record name 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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